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molecular formula C9H15N3O6 B1346986 Tris(2-hydroxyethyl) isocyanurate CAS No. 839-90-7

Tris(2-hydroxyethyl) isocyanurate

Cat. No. B1346986
M. Wt: 261.23 g/mol
InChI Key: BPXVHIRIPLPOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854334

Procedure details

72.9 g of ethylene glycol, 192.2 g of THEIC, 83.3 g of dimethyl terephthalate, 104.4 g of dimethyl 2,6-naphthalenedicarboxylate, 220.1 g of trimellitic anhydride, 112.0 g of 4,4'-diaminodiphenylmethane and 0.7 g of tetra-n-butyl titanate are heated at 200° C. to prepare a polyesterimide resin. 96.8 g of distillate are obtained. At 200° C., the batch is diluted with 808.5 g of cresol. The cooled cresolic solution is diluted with 288.5 g of solvent naphtha and catalysed with 11.4 g of cresyl titanate.
Name
Quantity
192.2 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
104.4 g
Type
reactant
Reaction Step One
[Compound]
Name
trimellitic anhydride
Quantity
220.1 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-n-butyl titanate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
72.9 g
Type
solvent
Reaction Step One
[Compound]
Name
cresyl titanate
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
808.5 g
Type
solvent
Reaction Step Three
[Compound]
Name
solvent
Quantity
288.5 g
Type
solvent
Reaction Step Four
[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C(=O)N(CCO)C(=O)N(CCO)C1=O)CO.C(OC)(=O)C1C=CC(C(OC)=O)=CC=1.[CH:33]1[C:42]2[C:37](=[CH:38][C:39]([C:43]([O:45]C)=[O:44])=[CH:40][CH:41]=2)[CH:36]=[CH:35][C:34]=1[C:47]([O:49]C)=[O:48].C1C(CC2C=CC(N)=CC=2)=CC=C(N)C=1>C1(C)C(O)=CC=CC=1.C(O)CO>[CH:33]1[C:42]2[C:37](=[CH:38][C:39]([C:43]([OH:45])=[O:44])=[CH:40][CH:41]=2)[CH:36]=[CH:35][C:34]=1[C:47]([OH:49])=[O:48]

Inputs

Step One
Name
Quantity
192.2 g
Type
reactant
Smiles
C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO
Name
Quantity
83.3 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
104.4 g
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
Name
trimellitic anhydride
Quantity
220.1 g
Type
reactant
Smiles
Name
Quantity
112 g
Type
reactant
Smiles
C1=CC(=CC=C1CC=2C=CC(=CC2)N)N
Name
tetra-n-butyl titanate
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
72.9 g
Type
solvent
Smiles
C(CO)O
Step Two
Name
cresyl titanate
Quantity
11.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
808.5 g
Type
solvent
Smiles
C1(=CC=CC=C1O)C
Step Four
Name
solvent
Quantity
288.5 g
Type
solvent
Smiles
Name
naphtha
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a polyesterimide resin
CUSTOM
Type
CUSTOM
Details
96.8 g of distillate are obtained

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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